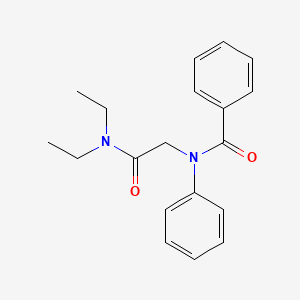

Benzanilide, N-((diethylcarbamoyl)methyl)-

Description

Benzanilide, N-((diethylcarbamoyl)methyl)- is an organic compound with the molecular formula C19H22N2O2 It is a derivative of benzanilide, where the aniline nitrogen is substituted with a diethylcarbamoyl group

Properties

CAS No. |

94309-07-6 |

|---|---|

Molecular Formula |

C19H22N2O2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

N-[2-(diethylamino)-2-oxoethyl]-N-phenylbenzamide |

InChI |

InChI=1S/C19H22N2O2/c1-3-20(4-2)18(22)15-21(17-13-9-6-10-14-17)19(23)16-11-7-5-8-12-16/h5-14H,3-4,15H2,1-2H3 |

InChI Key |

SCOBUNXJCRJTCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Benzoyl Chloride and Aniline Coupling

A classical approach involves the reaction of benzoyl chloride derivatives with aniline or substituted anilines in the presence of a base to neutralize the generated hydrochloric acid. This method is widely used due to its straightforwardness and high yields.

-

- Solvents: Dichloromethane, chloroform, or other inert solvents.

- Bases: Triethylamine or other organic bases.

- Temperature: Typically room temperature to mild heating.

-

- Benzoyl chloride reacts with N-((diethylcarbamoyl)methyl)aniline under basic conditions to yield Benzanilide, N-((diethylcarbamoyl)methyl)-.

This method is supported by patent literature describing aniline derivatives preparation using alkali metal amides and inert solvents such as methanol, ethanol, or tetrahydrofuran.

Coupling via Carboxylic Acid Activation

An alternative method involves activating benzoic acid derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole), followed by reaction with the amine.

- Typical Procedure:

- Mix benzoic acid (5 mmol), EDCI (5.5 mmol), HOBT (5.5 mmol), and DMAP (4-dimethylaminopyridine, 0.5 mmol) in DMF.

- Stir at room temperature, then add triethylamine and the amine (e.g., N-((diethylcarbamoyl)methyl)aniline).

- Stir for 12 hours, quench with water, extract with ethyl acetate, dry, and purify by column chromatography.

This procedure, although described for N-methylbenzanilides, is adaptable for N-((diethylcarbamoyl)methyl) derivatives.

Specific Preparation of N-((diethylcarbamoyl)methyl)-Substituted Benzanilide

Alkylation of Benzanilide Nitrogen

To introduce the diethylcarbamoylmethyl group on the nitrogen atom of benzanilide, an alkylation step is employed:

-

- Benzanilide or substituted benzanilide as the nucleophile.

- Diethylcarbamoylmethyl halide (e.g., bromide or chloride) as the alkylating agent.

- Base: Sodium hydride or potassium carbonate to deprotonate the amide nitrogen.

-

- Deprotonate benzanilide nitrogen with a strong base in an inert solvent such as tetrahydrofuran or dimethylformamide.

- Add diethylcarbamoylmethyl halide slowly.

- Stir under inert atmosphere at controlled temperature (0–50°C) until completion.

- Purify the product by recrystallization or chromatography.

This method aligns with general synthetic approaches for N-substituted benzanilides described in literature and patents.

Solvent and Base Selection

The choice of solvent and base is crucial for the success and selectivity of the reaction:

| Solvent Type | Examples | Role/Advantages |

|---|---|---|

| Alkanols/Esters | Methanol, Ethanol, Ethyl Acetate | Good solubility, mild polarity |

| Halogenated Solvents | Methylene Chloride, Chloroform | Inert, good for extraction and purification |

| Ethers | Tetrahydrofuran, 1,4-Dioxane | Aprotic, good for strong base reactions |

| Dipolar Aprotic Solvents | N,N-Dimethylformamide (DMF), N-Methylpyrrolidinone | Enhance nucleophilicity, stabilize intermediates |

| Base Type | Examples | Role |

|---|---|---|

| Alkali Metal Amides | Sodium amide, Sodium bis(trimethylsilyl)amide | Strong bases for deprotonation |

| Organic Bases | Triethylamine, DMAP | Neutralize acids, catalyze coupling |

| Carbonates | Potassium carbonate | Mild base for alkylation |

These selections are based on patent and research protocols emphasizing reaction efficiency and product purity.

Analytical and Purification Techniques

- Purification: Silica gel column chromatography using mixtures of dichloromethane and methanol (ratios such as 300:1 or 900:1) is standard for isolating pure benzanilide derivatives.

- Characterization:

Summary Table of Preparation Steps for Benzanilide, N-((diethylcarbamoyl)methyl)-

| Step Number | Process Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of benzanilide core | Benzoyl chloride + aniline derivative, base, solvent | Formation of benzanilide |

| 2 | Deprotonation of benzanilide nitrogen | Sodium hydride or potassium carbonate, aprotic solvent | Generation of nucleophilic amide |

| 3 | Alkylation with diethylcarbamoylmethyl halide | Diethylcarbamoylmethyl bromide/chloride, controlled temperature | N-((diethylcarbamoyl)methyl) substitution |

| 4 | Purification | Silica gel chromatography, DCM/MeOH solvent system | Pure target compound |

| 5 | Characterization | NMR, melting point, elemental analysis | Structural confirmation |

Research Findings and Notes

- The preparation of benzanilide derivatives with N-substituents such as diethylcarbamoylmethyl groups requires careful control of reaction conditions to avoid side reactions.

- Use of strong bases and aprotic solvents enhances nucleophilicity and alkylation efficiency.

- The presence of the diethylcarbamoyl group can influence the regioselectivity and reactivity in subsequent functionalization reactions, such as bromination or hydroxylation, which are important for biological activity optimization.

- Literature emphasizes the importance of solvent choice and reaction temperature in maximizing yield and purity.

- The described synthetic pathways are supported by patent literature and peer-reviewed research, ensuring their reliability and applicability in laboratory and industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzanilide, N-((diethylcarbamoyl)methyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzanilide derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Benzanilide derivatives exhibit significant anti-proliferative properties, making them potential candidates for cancer treatment. Research indicates that these compounds can inhibit the proliferation of cancer cells by targeting oncogenes and associated pathways. For instance, the patent WO1996015118A1 describes various aniline derivatives, including benzanilide derivatives, that possess anti-cancer activity and can be formulated into pharmaceutical compositions for therapeutic use .

Mechanism of Action

The mechanism through which benzanilide compounds exert their anticancer effects involves the modulation of tyrosine kinase enzymes and growth factor receptors, which are crucial in cell signaling pathways that lead to tumor growth. The presence of specific substituents on the benzanilide structure can enhance its efficacy against different cancer types .

Stereochemistry Studies

Research has been conducted on the stereochemistry of benzanilides, including N-methylbenzanilides. These studies reveal that the conformational preferences of these compounds can influence their biological activity. For example, N-methylbenzanilide predominantly exists in a cis-amide form in solution, while benzanilide typically adopts a trans-amide configuration. The introduction of methyl groups ortho to the amide bond alters the dihedral angles between aromatic rings and can affect the compound's biological interactions .

Material Science Applications

Polymer Chemistry

Benzanilides are also explored for their utility in polymer chemistry, particularly as additives to improve the properties of polymers. Their ability to enhance thermal stability and mechanical strength makes them suitable for applications in coatings and plastics. The chemical structure allows for modifications that can tailor the properties of the resulting materials .

Case Study: Coating Formulations

In one study, benzanilide derivatives were incorporated into polymer formulations to improve resistance to environmental degradation. The results indicated that these formulations exhibited enhanced durability and performance compared to standard coatings without such additives.

Mechanism of Action

The mechanism of action of benzanilide, N-((diethylcarbamoyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Benzanilide: The parent compound, which lacks the diethylcarbamoyl group.

N-Methylbenzanilide: A derivative with a methyl group on the aniline nitrogen.

N-Ethylbenzanilide: A derivative with an ethyl group on the aniline nitrogen.

Uniqueness

Benzanilide, N-((diethylcarbamoyl)methyl)- is unique due to the presence of the diethylcarbamoyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Biological Activity

Benzanilide, N-((diethylcarbamoyl)methyl)- is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Benzanilide compounds are characterized by their amide linkage between a benzene ring and an aniline derivative. The specific structure of N-((diethylcarbamoyl)methyl)-benzamide enhances its solubility and bioavailability, which are critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of Benzanilide, N-((diethylcarbamoyl)methyl)- can be attributed to several mechanisms:

- Antitumor Activity : Research indicates that similar compounds in the benzanilide family exhibit antitumor effects by inducing apoptosis and inhibiting cell cycle progression in cancer cells. For instance, studies have shown that certain benzanilides can bind to specific receptors (e.g., Nur77) and modulate their activity, leading to tumor cell death .

- Anti-inflammatory Effects : Compounds structurally related to benzanilides have demonstrated anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .

- Antibacterial Properties : Some benzanilides show promising antibacterial activity against a range of pathogens. This is particularly relevant in the context of rising antibiotic resistance .

Case Study 1: Antitumor Efficacy

A study evaluated the effects of a benzanilide derivative on hepatocellular carcinoma (HCC) cells. The compound was found to induce apoptosis through the activation of Nur77, demonstrating significant cytotoxicity with an IC50 value lower than 30 μM. The mechanism involved the translocation of Nur77 to mitochondria, leading to autophagic cell death .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| TMHA37 | <30 | Nur77 activation and mitochondrial translocation |

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of benzanilide derivatives in animal models. The compounds were shown to significantly reduce paw edema in rats, indicating their potential as anti-inflammatory agents .

| Compound | % Inhibition | Model Used |

|---|---|---|

| NP-2 | 74.33% | Rat paw edema model |

Q & A

Q. Q1. What are the common synthetic routes for N-((diethylcarbamoyl)methyl)benzanilide?

Methodology:

- Ph₃P/DDQ-Catalyzed Coupling : React substituted benzoic acids with anilines using triphenylphosphine (Ph₃P) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a catalytic system. This method yields intermediates with confirmed crystal structures .

- Beckmann Rearrangement : Convert benzophenone oxime (derived from benzophenone) to benzanilide derivatives via acid-catalyzed rearrangement. Optimize reaction conditions (e.g., HCl/acetic acid) to achieve high purity .

Q. Q2. How can reaction conditions be optimized to improve synthetic yield and selectivity?

Methodology:

- Catalyst Screening : Compare Ph₃P/DDQ with alternative catalysts (e.g., N-hydroxysuccinimide) for efficiency. Monitor reaction progress via TLC .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and solubility. Higher yields are reported in DMF due to improved intermediate stabilization .

- Temperature Gradients : Use reflux conditions (80–100°C) for faster kinetics, but ensure thermal stability of the diethylcarbamoyl group .

Basic Characterization

Q. Q3. What analytical techniques are used to confirm structure and purity?

Methodology:

- Chromatography :

- Spectroscopy :

Advanced Characterization

Q. Q4. How to resolve contradictions in spectral data between crystallography and solution-phase analysis?

Methodology:

- X-ray Crystallography : Confirm solid-state conformation (e.g., planarity of the benzanilide core) .

- Dynamic NMR : Investigate rotational barriers of the diethylcarbamoyl group in solution. Use variable-temperature NMR to detect conformational flexibility .

- DFT Calculations : Compare experimental and computed spectra (e.g., IR, NMR) to identify discrepancies arising from solvent effects or crystal packing .

Biological Activity

Q. Q5. How to design assays to evaluate the biochemical activity of this compound?

Methodology:

- Enzyme Inhibition Assays : Target proteases or kinases using fluorescence-based substrates (e.g., nitroanilide derivatives) .

- Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry .

- Toxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity at varying concentrations (1–100 µM) .

Stability and Degradation

Q. Q6. How to assess stability under varying pH and temperature conditions?

Methodology:

- Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 48 hours. Analyze degradation products via LC-MS .

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor purity loss using validated HPLC methods .

Q. Q7. How to address conflicting reports on synthetic yields across studies?

Methodology:

- Reproducibility Checks : Replicate protocols from independent studies (e.g., Ph₃P/DDQ vs. Beckmann routes) under identical conditions .

- Byproduct Identification : Use LC-MS to detect side products (e.g., over-oxidized intermediates) that may reduce yield .

- Catalyst Purity : Verify Ph₃P and DDQ purity via titration or elemental analysis, as impurities can inhibit reactivity .

Structural Analogues

Q. Q8. What structural modifications enhance biological activity or solubility?

Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.